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Compound of Interest

Compound Name: (2H12)Cyclohexanol

Cat. No.: B1349753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for fully

deuterated cyclohexanol, (2H12)Cyclohexanol. The information presented herein is essential

for the characterization and analysis of this isotopically labeled compound, which serves as a

valuable tool in mechanistic studies, metabolic tracking, and as an internal standard in various

analytical applications. This document summarizes expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed experimental

protocols, and visualizes key information through structured diagrams.

Molecular Structure and Properties
(2H12)Cyclohexanol, with the chemical formula C₆D₁₂O and CAS number 66522-78-9, is a

saturated cyclic alcohol where all hydrogen atoms have been replaced by deuterium.[1][2][3][4]

[5] This isotopic substitution leads to a significant increase in molecular weight compared to its

non-deuterated counterpart and influences its spectroscopic properties in a predictable

manner.

// Deuterium atoms on the ring C1_D1 [label="D", pos="-0.5,-0.2!"]; C1 -- C1_D1; C2_D1

[label="D", pos="0.8,1.5!"]; C2_D2 [label="D", pos="1.2,1.5!"]; C2 -- C2_D1; C2 -- C2_D2;

C3_D1 [label="D", pos="2.2,1.5!"]; C3_D2 [label="D", pos="1.8,1.5!"]; C3 -- C3_D1; C3 --

C3_D2; C4_D1 [label="D", pos="3,0.2!"]; C4_D2 [label="D", pos="3,-0.2!"]; C4 -- C4_D1; C4 --

C4_D2; C5_D1 [label="D", pos="1.7,-1.5!"]; C5_D2 [label="D", pos="1.3,-1.5!"]; C5 -- C5_D1;
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C5 -- C5_D2; C6_D1 [label="D", pos="0.3,-1.5!"]; C6_D2 [label="D", pos="0.7,-1.5!"]; C6 --

C6_D1; C6 -- C6_D2; } enddot Figure 1: Molecular Structure of (2H12)Cyclohexanol

Synthesis Pathway
A common method for the preparation of (2H12)Cyclohexanol involves the reduction of a fully

deuterated precursor, such as (2H10)Cyclohexanone. This can be achieved using a deuteride-

donating reducing agent, ensuring the introduction of the final deuterium atom at the hydroxyl-

bearing carbon.

(2H10)Cyclohexanone

1. LiAlD4 or NaBD4
2. D2O workup

Reduction

(2H12)Cyclohexanol

Click to download full resolution via product page

Spectroscopic Data
The following sections detail the expected spectroscopic data for (2H12)Cyclohexanol. While

experimental spectra for this specific isotopologue are not widely published, the data presented

is based on established principles of spectroscopy for deuterated compounds and comparative

data from the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
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In a fully deuterated compound like (2H12)Cyclohexanol, the ¹H NMR spectrum is expected to

be largely silent, as there are no protons to generate signals. The primary observable peak

would be that of any residual protic solvent or a very small signal from the hydroxyl deuteron if

it undergoes exchange with any trace protons. The isotopic purity of the sample can be

assessed by the absence of signals in the regions where the protons of non-deuterated

cyclohexanol would appear (approximately 1.0-2.0 ppm for the cyclohexane ring protons and

3.6 ppm for the proton on the hydroxyl-bearing carbon).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of (2H12)Cyclohexanol will show signals for the carbon atoms of the

cyclohexane ring. A key feature of this spectrum will be the splitting of these signals due to

coupling with the attached deuterium atoms (C-D coupling). Since deuterium has a spin

quantum number of 1, the multiplicities of the carbon signals will follow the 2nI+1 rule, where n

is the number of equivalent deuterium atoms and I is 1. This results in characteristic splitting

patterns: a 1:1:1 triplet for a CD group and a 1:2:3:2:1 quintet for a CD₂ group.[6][7][8] The

chemical shifts will be similar to those of non-deuterated cyclohexanol, with slight upfield shifts

being common for deuterated carbons.

Carbon Position
Expected Chemical Shift (δ,

ppm)
Expected Multiplicity

C1 (C-OD) ~68-70 Triplet (1:1:1)

C2, C6 ~34-36 Quintet (1:2:3:2:1)

C3, C5 ~24-26 Quintet (1:2:3:2:1)

C4 ~25-27 Quintet (1:2:3:2:1)

Table 1: Predicted ¹³C NMR Data for (2H12)Cyclohexanol

Infrared (IR) Spectroscopy
The IR spectrum of (2H12)Cyclohexanol will show characteristic absorptions that are shifted

to lower wavenumbers compared to non-deuterated cyclohexanol due to the heavier mass of

deuterium. The most significant shifts are observed for vibrations involving the deuterium

atoms.
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

O-D Stretching ~2400-2500 (broad)

C-D Stretching ~2100-2250

C-O Stretching ~1050-1100

Table 2: Predicted IR Absorption Data for (2H12)Cyclohexanol

The broad O-D stretching band is analogous to the O-H stretching band in alcohols and

indicates hydrogen (deuterium) bonding.[1]

Mass Spectrometry (MS)
The mass spectrum of (2H12)Cyclohexanol will provide information about its molecular weight

and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 112, corresponding

to the molecular weight of C₆D₁₂O.[1][2] The fragmentation of deuterated alcohols in the mass

spectrometer is analogous to that of their non-deuterated counterparts, with the major

pathways being alpha-cleavage and dehydration.[9][10][11] However, the masses of the

resulting fragments will be different due to the presence of deuterium.

m/z Proposed Fragment Fragmentation Pathway

112 [C₆D₁₂O]⁺ Molecular Ion

92 [C₆D₁₀]⁺ Loss of D₂O (Dehydration)

64 [C₄D₈]⁺ Retro-Diels-Alder of [C₆D₁₀]⁺

62 [C₃D₅O]⁺ Alpha-cleavage

Table 3: Predicted Mass Spectrometry Fragmentation Data for (2H12)Cyclohexanol

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for (2H12)Cyclohexanol.
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NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 10-20 mg of (2H12)Cyclohexanol in a suitable

deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Neat Liquid: Place a drop of (2H12)Cyclohexanol between two KBr or NaCl plates.

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place in

a liquid cell.

Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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A background spectrum of the empty sample holder (or solvent) should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a

gas chromatograph (GC-MS) for sample introduction.

Sample Preparation: Prepare a dilute solution of (2H12)Cyclohexanol in a volatile solvent

(e.g., dichloromethane, methanol).

GC-MS Conditions:

Injector Temperature: 250 °C

Column: A suitable capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp

up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 200.

Source Temperature: 230 °C.
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Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

(2H12)Cyclohexanol Sample

Dissolve in appropriate
deuterated solvent (for NMR)

or prepare neat (for IR)

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

(GC-MS)

Process Spectra
(Baseline correction, peak picking)

Interpret Data
(Assign peaks, determine structure)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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